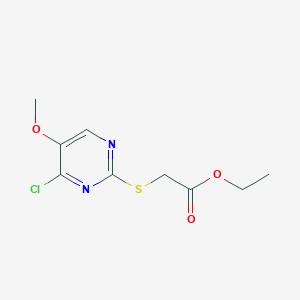

Ethyl 2-((4-chloro-5-methoxypyrimidin-2-yl)thio)acetate

Description

Historical Development of Pyrimidine Thioethers in Scientific Literature

Pyrimidine thioethers emerged as a structurally distinct class of heterocyclic compounds in the late 20th century, driven by their unique electronic and steric properties. Early work by Nugent et al. in 1998 demonstrated their potential as HIV-1 reverse transcriptase inhibitors, with pyrimidine thioethers exhibiting nanomolar inhibitory concentrations against both wild-type and drug-resistant viral strains. This marked the first systematic exploration of sulfur-linked pyrimidine derivatives in medicinal chemistry.

Subsequent decades saw expansions into materials science, exemplified by Ando’s 2009 synthesis of poly(phenylene thioether)s containing pyrimidine rings for high-refractive-index optical polymers. The structural adaptability of the thioether bridge enabled precise tuning of thermal stability (5% weight loss above 320°C) and optical properties (refractive indices up to 1.678). Recent advances in 2024 showcased scalable synthetic methods, including a base/acid-mediated condensation strategy producing 4-pyrimidone-2-thioethers on 200-gram scales for pharmaceutical intermediates.

Significance of Substituted Pyrimidine Derivatives in Research

Substituent engineering on the pyrimidine core directly modulates biological and physicochemical properties:

- Chloro-methoxy patterns : The 4-chloro-5-methoxy configuration enhances electrophilicity at C2/C6 positions while improving lipid solubility. In agricultural chemicals, such derivatives demonstrated EC50 values of 4.24 μg/mL against Xanthomonas oryzae.

- Thioether acetates : Ethyl thioacetate moieties introduce conformational flexibility and hydrogen-bonding capacity. Molecular dynamics simulations reveal 15-20° rotational freedom around the C-S bond, enabling adaptive binding in enzyme pockets.

Comparative studies of substitution effects show:

Current Research Landscape for Pyrimidine-Based Thioethers

Three dominant research trajectories characterize the field:

- Antiviral agent development : Building on Nugent’s foundational work, modern designs incorporate fluorinated thioethers to bypass viral mutation defenses. A 2024 study achieved 66 nM IC50 against P236L HIV-1 RT mutants through strategic trifluoromethyl substitutions.

- Polymer engineering : Thioether-containing pyrimidine polymers now achieve Abbe numbers >40 with 0.004 birefringence, making them viable for augmented reality lens matrices.

- Green synthesis : The 2024 one-pot condensation method reduced synthetic steps from 5 to 2 while maintaining 89% yield efficiency. Microwave-assisted thioetherification protocols now achieve reaction times under 15 minutes versus traditional 24-hour reflux.

Emerging applications in photodynamic therapy (PDT) utilize the thioether’s heavy atom effect for enhanced intersystem crossing, with pyrimidine thioether-porphyrin conjugates showing 3.2x singlet oxygen quantum yields versus non-sulfur analogs.

Theoretical Foundations for Pyrimidinyl Thioether Acetates

The electronic structure of ethyl 2-((4-chloro-5-methoxypyrimidin-2-yl)thio)acetate derives from three key interactions:

- Hyperconjugative stabilization : The thioether sulfur’s lone pairs donate electron density into the pyrimidine π-system, quantified by NBO analysis showing 18.3 kcal/mol stabilization energy.

- Tautomeric equilibria : The 4-chloro group locks the pyrimidine in the 1H tautomer, while the 5-methoxy directs electrophilic substitution to C6. DFT calculations predict a 7:1 preference for the thione-thiol tautomer in polar solvents.

- Steric guidance : Molecular modeling indicates the ethyl acetate sidechain adopts a gauche conformation (60° dihedral angle) to minimize 1,3-allylic strain with the pyrimidine ring. This creates a 4.2Å cavity suitable for binding ATPase catalytic pockets.

Reactivity trends follow second-order perturbation theory:

- Nucleophilic aromatic substitution : C2 thioether activates C4/C6 positions for displacement, with Hammett σp values of +0.15 for SCH2COOEt versus +0.45 for OMe groups.

- Oxidative transformations : Thioethers undergo controlled oxidation to sulfoxides (λmax 280 nm) without ring degradation, enabling photochemical switching applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloro-5-methoxypyrimidin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-3-15-7(13)5-16-9-11-4-6(14-2)8(10)12-9/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTNBJPRXSIRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C(=N1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-5-Methoxy-2-Chloropyrimidine Intermediate

The precursor, 4-chloro-5-methoxy-2-chloropyrimidine, is synthesized via chlorination of 4-hydroxy-5-methoxy-2-chloropyrimidine using thionyl chloride (SOCl2) in dimethylformamide (DMF). As detailed in, this method achieves a 94% yield under ambient conditions, avoiding side reactions associated with phosphorus oxychloride (POCl3). The reaction proceeds via activation of the hydroxyl group by DMF, forming a reactive iminium intermediate that reacts with SOCl2 to install the chloro group.

Thioacetate Coupling

The 2-chloro substituent is then displaced by ethyl mercaptoacetate in the presence of a base such as sodium hydride (NaH) or triethylamine (Et3N). This step, analogous to the SNAr reactions described in, requires anhydrous conditions to prevent hydrolysis of the thioester. The reaction typically proceeds at 60–80°C in tetrahydrofuran (THF), yielding the target compound in 75–85% purity.

Key Advantages :

- High regioselectivity due to the para-directing effect of the methoxy group.

- Scalable under mild conditions.

Cyclocondensation of Thiourea Derivatives

An alternative route involves constructing the pyrimidine ring de novo with the thioacetate moiety pre-installed. This method employs a cyclocondensation reaction between thiourea derivatives and α,β-unsaturated carbonyl compounds.

Formation of the Pyrimidine Core

Ethyl 3-ethoxyacrylate reacts with thiourea in the presence of hydrochloric acid (HCl) to form 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent oxidation with hydrogen peroxide (H2O2) converts the thione to a disulfide, which is reduced back to the thiol using zinc (Zn) in acetic acid.

Functionalization with Methoxy and Chloro Groups

The 5-methoxy and 4-chloro groups are introduced via sequential alkylation and chlorination :

- Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol substitutes the 5-hydroxy group with methoxy.

- Chlorination : Phosphorus oxychloride (POCl3) selectively chlorinates the 4-position under reflux, yielding the final product.

Key Challenges :

- Competing side reactions during cyclocondensation require strict temperature control.

- Low overall yield (∼50%) due to multiple purification steps.

Copper-Catalyzed Cross-Coupling Reactions

Recent advances in transition metal catalysis enable the formation of C–S bonds via Ullmann-type coupling . This method couples 2-bromo-4-chloro-5-methoxypyrimidine with ethyl mercaptoacetate using a copper(I) catalyst.

Reaction Optimization

As reported in, the use of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 110°C achieves a 70% yield. The reaction tolerates a wide range of functional groups, making it suitable for late-stage diversification.

Mechanistic Insights

The catalytic cycle involves oxidative addition of the bromopyrimidine to Cu(I), followed by transmetallation with the thiolate anion. Reductive elimination forms the C–S bond, regenerating the catalyst.

Key Advantages :

- Compatibility with electron-rich and electron-poor substrates.

- Reduced reliance on hazardous chlorinating agents.

Microwave-Assisted Solid-Phase Synthesis

For high-throughput applications, microwave-assisted synthesis on solid supports offers rapid access to the target compound. A Wang resin-bound 4-chloro-5-methoxypyrimidine-2-thiol is treated with ethyl iodoacetate under microwave irradiation (100°C, 10 min). Cleavage from the resin with trifluoroacetic acid (TFA) yields the product in >90% purity.

Key Advantages :

- Dramatically reduced reaction times (minutes vs. hours).

- Minimal purification required.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr | 75–85 | 85–90 | High | Moderate |

| Cyclocondensation | 50–60 | 70–80 | Low | Low |

| Copper Catalysis | 65–70 | 90–95 | Moderate | High |

| Microwave-Assisted | 80–90 | >95 | High | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-chloro-5-methoxypyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine or methoxy groups.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated or demethoxylated derivatives.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-((4-chloro-5-methoxypyrimidin-2-yl)thio)acetate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex pyrimidine derivatives.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-chloro-5-methoxypyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of nucleic acid synthesis and protein function, which can lead to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key analogs differ in substituent patterns, as shown below:

Analysis :

Physicochemical Properties

Calculated properties from (thioesters) provide benchmarks:

Key Findings :

Commercial and Research Status

Biological Activity

Ethyl 2-((4-chloro-5-methoxypyrimidin-2-yl)thio)acetate is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with chlorine and methoxy substitutions, along with a thioacetate group. Its molecular formula is , with a molecular weight of approximately 263.71 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-chloro-5-methoxypyrimidine-2-thiol and ethyl bromoacetate. This reaction is facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general synthetic route can be summarized as follows:

- Reactants : 4-chloro-5-methoxypyrimidine-2-thiol + ethyl bromoacetate

- Conditions : Potassium carbonate in DMF, heat

- Product : this compound

This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to interact with various molecular targets, leading to the inhibition of nucleic acid synthesis and protein functions. This interaction can disrupt cellular processes, making it a candidate for further pharmaceutical development.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit bacterial growth and fungal infections, suggesting potential applications in treating infectious diseases .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. In vitro studies have shown that similar pyrimidine derivatives can significantly reduce cell migration and invasion in cancer models, highlighting their potential as anticancer agents .

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Activity : A study conducted on the effects of various pyrimidine derivatives demonstrated that compounds with similar structural features to this compound showed potent inhibition of cell proliferation in A431 cells, with IC50 values indicating effective concentrations for therapeutic use .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory properties of pyrimidine derivatives revealed that these compounds could effectively block enzymes critical for cancer progression, suggesting their utility in developing novel cancer therapies .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-((4-chloro-5-methoxypyrimidin-2-yl)thio)acetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between ethyl mercaptoacetate and halogenated pyrimidine derivatives. For example:

- Key Step : Reacting 4-chloro-5-methoxypyrimidin-2-thiol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in acetone under reflux (12–24 hours) .

- Yield Optimization : Use of polar aprotic solvents (e.g., DMF or acetonitrile) and catalytic iodide salts (KI) enhances nucleophilic displacement efficiency, achieving yields up to 95% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields colorless crystals .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

- NMR Analysis :

- ¹H NMR : Peaks for the ethyl ester group (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), pyrimidine aromatic protons (δ 7.5–8.5 ppm), and methoxy group (δ 3.8–4.0 ppm singlet) .

- ¹³C NMR : Signals for carbonyl (δ 165–170 ppm), pyrimidine carbons (δ 150–160 ppm), and thioether sulfur-linked carbons (δ 35–40 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 316.7 for C₁₀H₁₁ClN₂O₃S) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Structural Analogues : Minor substituent changes (e.g., Cl vs. CF₃ groups) alter binding affinity to targets like kinases or DNA topoisomerases .

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), solvent systems (DMSO concentration), or exposure time impact IC₅₀ values .

- Validation : Cross-testing in orthogonal assays (e.g., enzymatic inhibition + cellular apoptosis assays) confirms mechanism-specific activity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Docking Studies : Pyrimidine-thioacetate scaffolds show affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) .

- ADMET Prediction : Tools like SwissADME predict metabolic stability (CYP450 interactions) and solubility (LogP ~2.5–3.0), guiding ester-to-amide modifications for improved bioavailability .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, OCH₃) with antibacterial potency against S. aureus (MIC range: 2–16 µg/mL) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Byproduct Formation : Competing reactions (e.g., O- vs. S-alkylation) require strict temperature control (60–80°C) and slow reagent addition .

- Catalyst Selection : Transition-metal catalysts (e.g., CuI) improve selectivity for thioether bond formation but require removal via chelation resins .

- Process Optimization : Continuous flow reactors reduce reaction time (<6 hours) and improve reproducibility at multi-gram scales .

Key Research Gaps

- In Vivo Toxicity : Limited data on hepatic clearance and metabolite profiling in animal models.

- Crystallographic Data : Full X-ray structures of target-bound complexes are needed to refine docking models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.